molecular formula C10H15IS B13448237 3-Hexyl-2-iodothiophene CAS No. 124561-55-3

3-Hexyl-2-iodothiophene

Cat. No.: B13448237
CAS No.: 124561-55-3
M. Wt: 294.20 g/mol
InChI Key: ADJUUEADNBXYOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hexyl-2-iodothiophene is an organosulfur compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds characterized by a five-membered ring containing one sulfur atom. The addition of a hexyl group at the third position and an iodine atom at the second position of the thiophene ring makes this compound a unique and valuable compound in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hexyl-2-iodothiophene typically involves the iodination of 3-hexylthiophene. One common method is the direct iodination using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature.

Another method involves the use of 2-iodothiophene as a starting material. The hexyl group can be introduced via a Grignard reaction, where 2-iodothiophene reacts with hexylmagnesium bromide in the presence of a catalyst like nickel or palladium.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Hexyl-2-iodothiophene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in cross-coupling reactions like Suzuki-Miyaura and Stille couplings, forming carbon-carbon bonds with other aromatic compounds.

    Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, and reduced to form dihydrothiophenes.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Coupling Reactions: Palladium or nickel catalysts, with bases like potassium carbonate or cesium carbonate, in solvents such as toluene or DMF.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of azides, nitriles, or other substituted thiophenes.

    Coupling: Formation of biaryl compounds or extended conjugated systems.

    Oxidation: Formation of thiophene sulfoxides or sulfones.

    Reduction: Formation of dihydrothiophenes.

Scientific Research Applications

3-Hexyl-2-iodothiophene has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of conjugated polymers and organic semiconductors.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the production of organic electronic devices, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 3-Hexyl-2-iodothiophene depends on its application:

    In Organic Electronics: It acts as a semiconducting material, facilitating charge transport through π-conjugated systems.

    In Biological Systems: It may interact with cellular targets, such as enzymes or receptors, through its thiophene ring and functional groups, leading to biological effects like antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    3-Hexylthiophene: Lacks the iodine atom, making it less reactive in certain substitution and coupling reactions.

    2-Iodothiophene: Lacks the hexyl group, affecting its solubility and electronic properties.

    3-Hexyl-2-bromothiophene: Similar to 3-Hexyl-2-iodothiophene but with a bromine atom, which has different reactivity and coupling efficiency.

Uniqueness

This compound is unique due to the presence of both the hexyl group and the iodine atom. The hexyl group enhances solubility in organic solvents, while the iodine atom provides a reactive site for various chemical transformations, making it a versatile compound in synthetic chemistry and material science.

Properties

CAS No.

124561-55-3

Molecular Formula

C10H15IS

Molecular Weight

294.20 g/mol

IUPAC Name

3-hexyl-2-iodothiophene

InChI

InChI=1S/C10H15IS/c1-2-3-4-5-6-9-7-8-12-10(9)11/h7-8H,2-6H2,1H3

InChI Key

ADJUUEADNBXYOG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(SC=C1)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.